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Compound Name: Allyltributylstannane

Cat. No.: B1265786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of

allyltributylstannane, a versatile and widely used reagent in organic synthesis. This document

details the most common and effective synthetic routes, providing in-depth experimental

protocols, quantitative data for comparison, and visualizations of the reaction pathways.

Introduction
Allyltributylstannane, with the chemical formula CH₂=CHCH₂Sn(C₄H₉)₃, is a key organotin

reagent employed in a variety of carbon-carbon bond-forming reactions. Its utility stems from its

ability to act as a nucleophilic allyl source in the presence of Lewis acids or under radical

conditions. It is particularly valuable for the allylation of aldehydes, ketones, imines, and

halides, leading to the formation of homoallylic alcohols and amines, which are important

intermediates in the synthesis of complex molecules and natural products. This guide will focus

on the practical aspects of its preparation in a laboratory setting.

Synthetic Routes
The synthesis of allyltributylstannane can be achieved through several methods. The most

prevalent and reliable routes involve the reaction of an allyl-organometallic reagent with a

tributyltin electrophile. The primary methods covered in this guide are:
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The Grignard Reagent Route: This is a classic and widely used method involving the

preparation of allylmagnesium bromide, which then reacts with a tributyltin species such as

tributyltin chloride or bis(tributyltin) oxide.

Ultrasound-Promoted Barbier-Type Reaction: This method offers a more convenient one-pot

synthesis where the Grignard reagent is formed in situ in the presence of tributyltin chloride.

Reaction Pathway Visualization
The following diagram illustrates the general Grignard reaction pathway for the synthesis of

allyltributylstannane.

General Grignard Reaction Pathway for Allyltributylstannane Synthesis
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Caption: General Grignard pathway for allyltributylstannane synthesis.

Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic methods,

allowing for easy comparison.

Parameter
Grignard Route (from
Bis(tributyltin) oxide)[1]

Ultrasound-Promoted
Barbier-Type Reaction[2]

Starting Materials
Allyl bromide, Magnesium,

Bis(tributyltin) oxide

Allylic chloride, Magnesium,

Tributyltin chloride

Solvent Anhydrous Ethyl Ether
Anhydrous Tetrahydrofuran

(THF)

Reaction Time ~4.5 hours + overnight stirring 30-45 minutes (with sonication)

Reaction Temperature
Reflux, then 36-38°C, then

room temperature
Maintained below 20°C

Yield ~94% Up to 100% (crude)

Purification
Distillation under reduced

pressure

Extraction and removal of

solvent under vacuum

Experimental Protocols
Grignard Route using Bis(tributyltin) oxide[1]
This procedure is adapted from Organic Syntheses.[1]

Workflow Diagram:
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Experimental Workflow for Grignard Synthesis

Start

Prepare Allylmagnesium
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Caption: Workflow for the Grignard synthesis of allyltributylstannane.
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Materials:

Magnesium turnings (72.6 g, 3 g-atom)

Anhydrous ethyl ether (1150 mL)

Allyl bromide (158 mL, 1.8 mol)

Iodine (a few crystals)

Bis(tributyltin) oxide (371 g, 0.62 mol)

Saturated aqueous ammonium chloride solution

Hexane

Brine

Anhydrous magnesium sulfate

Procedure:

Under an argon atmosphere, a dry 3-L three-necked flask is charged with magnesium

turnings and 1000 mL of anhydrous ethyl ether.

A solution of allyl bromide in 150 mL of anhydrous ether is added to a dropping funnel.

A small portion of the allyl bromide solution is added to the flask, followed by a few crystals

of iodine to initiate the reaction. Sonication may be required.[1]

The remaining allyl bromide solution is added dropwise to maintain a gentle reflux. The

addition takes about 1.5 hours.

The mixture is then refluxed for an additional 1.5 hours.

A solution of bis(tributyltin) oxide in 150 mL of anhydrous ether is added at a rate that

maintains the reaction temperature between 36-38°C. This addition takes approximately 1

hour.[1]
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After the addition is complete, the reaction mixture is refluxed for 1.5 hours and then stirred

overnight at room temperature.

The reaction is cooled in an ice-water bath and quenched by the slow addition of saturated

aqueous ammonium chloride solution.

The supernatant is decanted, and the residual solids are washed with hexane.

The combined organic layers are washed with saturated ammonium chloride and brine, then

dried over anhydrous magnesium sulfate.

The solvent is removed by rotary evaporation, and the crude product is purified by distillation

under reduced pressure (bp 116°C at 1.6 mm) to yield allyltributylstannane as a colorless

oil (approx. 390-392 g, 94% yield).[1]

Ultrasound-Promoted Barbier-Type Synthesis[2]
This procedure is a convenient one-pot method.

Materials:

Magnesium turnings (3.04 g, 0.125 mol)

Anhydrous tetrahydrofuran (THF) (100 mL)

Tributyltin chloride (32.5 g, 0.100 mol)

3-Chloro-1-propene (allyl chloride) (7.65 g, 0.100 mol)

Iodine (optional, small piece)

Procedure:

A dry 500-mL three-necked flask is charged with magnesium turnings, tributyltin chloride, a

small piece of iodine (optional), and anhydrous THF under a nitrogen atmosphere.

The flask is immersed in an ice-salt bath.
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A solution of allyl chloride in anhydrous THF is added dropwise to the stirred mixture while

applying ultrasonic irradiation. The temperature should be maintained below 20°C.[2]

After the addition is complete, sonication is continued for an additional 30-45 minutes.

The reaction mixture is poured into ice water and extracted with ether.

The combined ethereal solutions are washed with water and brine, then dried over

anhydrous magnesium sulfate.

The solvent is evaporated under aspirator pressure, and the residual oil is further evacuated

(1 mm) at room temperature for 1 hour to yield the product.

Purification and Characterization
Purification: The primary method for purifying allyltributylstannane is fractional distillation

under reduced pressure.[1] A common impurity is tributyltin chloride, which can be removed by

washing the crude product with dilute aqueous NaOH before distillation.[3]

Physical Properties:

Property Value

Appearance Clear, colorless liquid[3]

Molecular Weight 331.12 g/mol [4][5]

Boiling Point 88-92 °C at 0.2 mmHg[3][6]

Density 1.068 g/mL at 25 °C[3][6]

Refractive Index (n20/D) 1.486[3][6]

Spectroscopic Data: Spectroscopic data is crucial for confirming the identity and purity of the

synthesized allyltributylstannane.

¹H NMR: Spectra are available in public databases such as PubChem.[4]

¹³C NMR: Spectra are available from sources like SpectraBase.[7]
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Mass Spectrometry (GC-MS): Data can be found in the NIST WebBook and PubChem.[4][5]

IR Spectroscopy: FTIR spectra are also available in public databases.[4]

Safety and Handling
Allyltributylstannane is toxic if swallowed and harmful in contact with skin.[4] It causes skin

and serious eye irritation and may cause damage to organs through prolonged or repeated

exposure.[4] It is also very toxic to aquatic life.[4] Appropriate personal protective equipment,

including gloves, eye protection, and a lab coat, should be worn at all times. All manipulations

should be carried out in a well-ventilated fume hood.

Applications in Synthesis
Allyltributylstannane is a versatile reagent with numerous applications in organic synthesis,

including:

Allylation of Carbonyls: In the presence of Lewis acids, it efficiently allylates aldehydes and

ketones to produce homoallylic alcohols.[8][9]

Coupling Reactions: It undergoes palladium-catalyzed coupling reactions with various

organic halides and acetates.[3][9]

Synthesis of Homoallylic Amines: It can be used for the allylation of imines to generate

homoallylic amines.[9]

Conclusion
The synthesis of allyltributylstannane is well-established, with the Grignard route being a

reliable and high-yielding method. The ultrasound-promoted Barbier-type reaction offers a more

rapid and convenient alternative. The choice of method may depend on the available starting

materials, equipment, and desired scale of the reaction. Proper purification and handling are

essential to ensure the quality of the reagent and the safety of the researcher. This guide

provides the necessary details for the successful preparation and application of this important

synthetic tool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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